~10-Fold Increased Antagonist Potency Over Parent Peptide [Nphe1]N/OFQ(1-13)NH2 in Functional GTPγS Assays
UFP-101 exhibits a ~10-fold increase in antagonist potency compared to its structural template, the first-generation peptide antagonist [Nphe1]N/OFQ(1-13)NH2. This improvement is directly attributable to the incorporation of Arg14 and Lys15 residues. [1]
| Evidence Dimension | Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.4 – 9.0 (range against multiple agonists) |
| Comparator Or Baseline | pA2 = 7.33 ± 0.08 for [Nphe1]N/OFQ(1-13)NH2 |
| Quantified Difference | Approximately 1 log unit (~10-fold) greater potency |
| Conditions | GTPγ[35]S binding assay in CHO cells expressing human NOP receptor |
Why This Matters
This substantial increase in potency makes UFP-101 a more effective tool for blocking N/OFQ signaling at lower concentrations, reducing potential off-target effects and conserving compound usage in experimental systems.
- [1] McDonald, J., Calo, G., Guerrini, R., & Lambert, D. G. (2003). UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 183–187. https://doi.org/10.1007/s00210-002-0661-8 View Source
